Erythromycin succinate

Description

Molecular Structure and Isomeric Forms

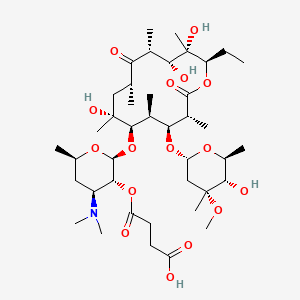

Erythromycin ethylsuccinate (CAS No. 1264-62-6) is an ester derivative of erythromycin, formed by the reaction of erythromycin base with ethyl succinic acid. Its molecular formula is C₄₃H₇₅NO₁₆ , with a molecular weight of 862.064 g/mol . The compound’s IUPAC name is (2S,3R,4S,6R)-4-(dimethylamino)-2-{[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradecan-6-yl]oxy}-6-methyloxan-3-yl 1-ethyl butanedioate.

The structural complexity arises from erythromycin’s 14-membered macrolide ring, which contains multiple stereocenters. The ethylsuccinate moiety is esterified at the 2'-hydroxyl group of the desosamine sugar, a modification that improves oral bioavailability by enhancing solubility. The SMILES notation for the compound is:[H][C@@]1(C)C[C@]([H])(N(C)C)[C@@]([H])(OC(=O)CCC(=O)OCC)[C@]([H])(O[C@]2([H])[C@@]([H])(C)[C@]([H])(O[C@@]3([H])C[C@@](C)(OC)[C@@]([H])(O)[C@]([H])(C)O3)[C@@]([H])(C)C(=O)O[C@]([H])(CC)[C@@](C)(O)[C@]([H])(O)[C@@]([H])(C)C(=O)[C@]([H])(C)C[C@@]2(C)O)O1.

Isomeric forms are limited due to the fixed stereochemistry of the macrolide backbone. However, conformational flexibility in the ethylsuccinate side chain may lead to rotational isomers, though these are not well-documented in literature.

Crystallographic Characteristics and Polymorphism

Erythromycin ethylsuccinate exists primarily as a crystalline hydrate (C₄₃H₇₅NO₁₆·nH₂O, where n = 0.2–0.6), as disclosed in patent literature. This hydrate form exhibits a monoclinic crystal system with reduced hygroscopicity compared to anhydrous forms, making it preferable for pharmaceutical formulations. Key crystallographic parameters include:

| Property | Hydrate Form | Anhydrous Form |

|---|---|---|

| Moisture Absorption | 0.5–1.2% (25°C, 60% RH) | 3.5–4.8% (25°C, 60% RH) |

| Stability | >24 months at 25°C | Degrades within 12 months |

Polymorphism studies are sparse, but the hydrate’s stability is attributed to hydrogen bonding between water molecules and the ester carbonyl groups. X-ray diffraction patterns for the hydrate show distinct peaks at 2θ = 5.6°, 12.3°, and 18.7°, confirming its unique lattice structure.

Solubility Profile in Organic and Aqueous Media

Erythromycin ethylsuccinate demonstrates marked solubility differences across solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 1.2 ± 0.3 | 25 |

| Ethanol | 45.8 ± 2.1 | 25 |

| Methanol | 62.4 ± 3.5 | 25 |

| Chloroform | 28.9 ± 1.8 | 25 |

Data derived from. The compound’s limited aqueous solubility (1.2 mg/mL) necessitates formulation as a suspension for oral administration, while its high organic solubility facilitates extraction and purification. The esterification with ethyl succinate disrupts the crystalline lattice of erythromycin base, reducing intermolecular hydrogen bonding and enhancing dissolution in lipophilic media.

Thermodynamic Stability and Hygroscopicity

Thermogravimetric analysis (TGA) reveals that erythromycin ethylsuccinate hydrate undergoes a two-stage decomposition:

- Dehydration : 40–120°C (mass loss ≈ 2.1%, corresponds to 0.5 H₂O molecules).

- Main decomposition : 210–280°C (exothermic peak at 245°C).

The hydrate form exhibits superior stability, with a shelf life exceeding 24 months under ambient conditions, whereas the anhydrous form degrades rapidly due to hydrolysis of the ester bond. Hygroscopicity studies show that the hydrate absorbs <1.5% moisture at 60% relative humidity (RH), compared to 4.8% for the anhydrous form. This stability is critical for maintaining potency in humid climates.

Properties

CAS No. |

10605-34-2 |

|---|---|

Molecular Formula |

C41H71NO16 |

Molecular Weight |

834.0 g/mol |

IUPAC Name |

4-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C41H71NO16/c1-14-27-41(10,51)34(47)22(4)31(46)20(2)18-39(8,50)36(58-38-33(56-29(45)16-15-28(43)44)26(42(11)12)17-21(3)53-38)23(5)32(24(6)37(49)55-27)57-30-19-40(9,52-13)35(48)25(7)54-30/h20-27,30,32-36,38,47-48,50-51H,14-19H2,1-13H3,(H,43,44)/t20-,21-,22+,23+,24-,25+,26+,27-,30+,32+,33-,34-,35+,36-,38+,39-,40-,41-/m1/s1 |

InChI Key |

HUKYDKSXFKBBIW-DTOMAXNRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin succinate is synthesized through the esterification of erythromycin with succinic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a fermentation process using Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Erythromycin succinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at various positions on the erythromycin molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the erythromycin molecule .

Major Products

The major products formed from these reactions include various erythromycin derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

Clinical Applications

Erythromycin succinate is indicated for a variety of bacterial infections, particularly those caused by gram-positive bacteria. Its applications include:

- Respiratory Tract Infections : Effective against upper and lower respiratory infections caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae .

- Skin and Soft Tissue Infections : Utilized for treating infections due to susceptible strains of bacteria .

- Pertussis (Whooping Cough) : Erythromycin is effective in eliminating the organism from the nasopharynx of infected individuals, thus rendering them noninfectious .

Pharmacokinetics

The absorption of this compound can be influenced by food intake. Studies show that taking the drug before meals results in better bioavailability compared to taking it after meals . This pharmacokinetic profile is crucial for optimizing therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of this compound in various clinical settings:

- Long-term Use in Cystic Fibrosis : A study involving 679 patients demonstrated that long-term low-dose erythromycin significantly reduced pulmonary exacerbations in individuals with cystic fibrosis. The reduction in exacerbation rates was statistically significant compared to placebo .

- Drug Interaction Case Study : A notable case reported erythromycin-induced carbamazepine toxicity in a child, illustrating the importance of monitoring drug interactions when using this compound alongside other medications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Respiratory Infections | Streptococcus pneumoniae, Haemophilus influenzae | Effective treatment for upper and lower tract infections |

| Skin and Soft Tissue Infections | Various gram-positive bacteria | Broad-spectrum activity against susceptible strains |

| Pertussis | Treatment and prophylaxis | Eliminates Bordetella pertussis from nasopharynx |

| Cystic Fibrosis | Long-term use | Reduces pulmonary exacerbations significantly |

Mechanism of Action

Erythromycin succinate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include various components of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis .

Comparison with Similar Compounds

Pharmacokinetics :

- Absorption : EES is acid-stable, allowing oral administration without enteric coating. Studies show peak plasma concentrations (Cmax) of 2.5–3.2 µg/mL after an 800 mg dose, with time to Cmax (Tmax) ranging from 1.5–2.5 hours .

- Food Interaction : Absorption is optimal when taken immediately before a meal, achieving higher Cmax (3.2 µg/mL) and shorter Tmax (1.5 hours) compared to post-meal administration (Cmax: 1.8 µg/mL; Tmax: 3 hours) . However, post-meal bioavailability remains clinically sufficient.

- Metabolism : Hydrolyzed in the intestine to active erythromycin base .

Comparison with Similar Erythromycin Derivatives

Erythromycin Stearate

- Formulation : Film-coated tablets or suspension.

- Pharmacokinetics : Similar bioavailability to EES but requires fasting for optimal absorption due to gastric acid degradation .

- Food Interaction : Bioavailability decreases by 30–50% with food, unlike EES, which retains efficacy post-meal .

- Clinical Use : Preferred for adults due to tablet formulation, while EES is favored in pediatrics .

Erythromycin Estolate

- Pharmacokinetics : Higher bioavailability (80–90%) than EES (50–60%) due to enhanced intestinal absorption .

- Food Interaction : Absorption improves with food, contrasting with EES, which performs best pre-meal .

- Safety : Associated with hepatotoxicity (cholestatic hepatitis in 3–5% of patients), limiting its use compared to EES .

Erythromycin Base

- Formulation : Enteric-coated tablets to prevent gastric degradation.

- Pharmacokinetics : Lower bioavailability (25–35%) than EES due to acid instability .

- Clinical Use : Less practical for pediatric populations due to dosing complexity and bitter taste .

Comparison with Newer Macrolides

Azithromycin

- Acid Stability : Superior to EES, with negligible degradation at pH < 4 .

- Pharmacokinetics : Longer half-life (68 hours) allows once-daily dosing, unlike EES (1.5–2 hours half-life) .

- Spectrum : Broader coverage, including some Gram-negative bacteria (e.g., Haemophilus influenzae), whereas EES is primarily Gram-positive .

Clarithromycin

- Metabolism : Active metabolite (14-hydroxyclarithromycin) enhances activity against H. influenzae .

- Food Interaction : Bioavailability unaffected by food, unlike EES, which requires timing relative to meals .

Key Research Findings and Data

Table 1: Pharmacokinetic Parameters of Erythromycin Derivatives

Biological Activity

Erythromycin succinate, a derivative of the macrolide antibiotic erythromycin, exhibits significant biological activity primarily through its mechanism of action as a bacteriostatic agent. This article delves into its pharmacological properties, efficacy against various pathogens, and relevant clinical studies that highlight its therapeutic applications.

This compound functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA component of the 50S ribosomal subunit in susceptible bacteria. This binding obstructs the translocation step of protein synthesis, ultimately halting bacterial growth without directly killing the bacteria. Importantly, human ribosomes differ (40S and 60S subunits), making erythromycin selective for bacterial cells and sparing human tissues from similar inhibition .

Pharmacokinetics

- Absorption : this compound is well-absorbed when taken orally, with peak plasma concentrations typically reached within one hour. Its absorption is enhanced on an empty stomach .

- Distribution : The compound is distributed widely in body fluids and tends to accumulate in leukocytes and inflammatory sites. However, penetration into the central nervous system is limited unless there is inflammation present, such as in meningitis .

- Metabolism : Erythromycin undergoes hepatic metabolism primarily via the CYP3A4 enzyme, leading to the formation of active metabolites like N-desmethylerythromycin .

- Excretion : The drug is excreted in urine, with a small fraction remaining active. It also crosses the placenta and is found in breast milk .

Antimicrobial Spectrum

This compound demonstrates broad-spectrum activity against various gram-positive and some gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

| Organism Type | Examples | Activity |

|---|---|---|

| Gram-positive bacteria | Staphylococcus spp., Streptococcus spp., Listeria monocytogenes | Effective |

| Gram-negative bacteria | Haemophilus influenzae, Neisseria gonorrhoeae | Variable susceptibility |

| Atypical pathogens | Mycoplasma pneumoniae, Chlamydia spp. | Effective |

Clinical Applications

This compound is utilized in treating various infections, particularly those caused by erythromycin-sensitive organisms. It is often prescribed for respiratory tract infections, skin infections, and certain sexually transmitted diseases.

Case Studies

- Pediatric Respiratory Infections : A study involving children with community-acquired pneumonia demonstrated that erythromycin was effective in reducing symptoms and promoting recovery compared to placebo treatments .

- Skin Infections : In a retrospective analysis of patients with skin and soft tissue infections, erythromycin showed significant efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes, with a notable reduction in infection-related complications .

- Antibiotic Resistance Studies : Research has indicated that while resistance to erythromycin can develop, combination therapies with other antibiotics have been effective in overcoming this challenge. For instance, erythromycin combined with sulfonamides demonstrated synergistic effects against certain resistant strains of Haemophilus influenzae .

Resistance Mechanisms

Resistance to erythromycin can occur through several mechanisms:

Q & A

Q. How can response surface methodology (RSM) optimize this compound’s synthesis yield?

- Methodological Answer : Use a central composite design (CCD) to test critical parameters (e.g., fermentation pH, aeration rate, precursor concentration). Fit data to a quadratic model to predict optimal conditions. Validate via ANOVA; significant terms (ρ < 0.05) indicate dominant factors. For example, in erythromycin production, dissolved oxygen and nitrogen source concentration often show non-linear interactions affecting yield .

Q. What strategies resolve contradictions in this compound’s clinical efficacy across studies?

- Methodological Answer : Perform meta-analysis with subgroup stratification by variables like patient age, infection site, and bacterial resistance profiles. Use random-effects models to account for heterogeneity. Sensitivity analysis can identify outlier studies, while meta-regression explores covariates (e.g., dosing frequency, compliance rates). Address publication bias via funnel plots .

Q. How to design experiments analyzing this compound’s immunomodulatory effects in chronic infections?

- Methodological Answer : Employ a hybrid design combining in vitro (e.g., cytokine profiling in macrophages) and in vivo (e.g., murine infection models) approaches. Use multiplex assays (e.g., Luminex) for cytokine quantification and RNA-seq to identify signaling pathways. Control for confounders like endotoxin levels in formulations. Statistical methods like PCA can reduce high-dimensional data complexity .

Methodological Considerations

Q. What ethical and data management practices are critical for this compound clinical trials?

- Answer :

- Ethics : Obtain informed consent detailing risks (e.g., gastrointestinal side effects) and benefits. Ensure compliance with Declaration of Helsinki principles, especially in vulnerable populations (e.g., pediatric patients) .

- Data Management : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document raw data (e.g., HPLC chromatograms, microbial counts) in repositories like Zenodo. Pre-specify statistical analysis plans to avoid p-hacking .

Q. How to address variability in this compound’s stability across formulation studies?

- Answer : Implement accelerated stability testing (ICH Q1A guidelines) under controlled humidity/temperature. Use DOE to assess excipient interactions (e.g., buffer composition, coating materials). Degradation products can be quantified via LC-MS, with kinetic modeling (e.g., Arrhenius equation) predicting shelf-life .

Contradiction Analysis Framework

Q. Why do in vitro and in vivo efficacy results for this compound sometimes diverge?

- Answer : Discrepancies may arise from:

- Bioavailability Differences : In vitro models lack PK factors (e.g., protein binding, metabolism).

- Host-Pathogen Interactions : Immune responses in vivo alter bacterial susceptibility.

- Dosing Regimens : Suboptimal in vivo dosing fails to replicate in vitro MIC values.

Validate findings using PK/PD modeling and hollow-fiber infection models .

Tables for Reference

| Table 1: Key Parameters in this compound DoE Studies |

|---|

| Factor |

| Concentration |

| pH |

| Temperature |

| Table 2: Common Statistical Tests in Erythromycin Research |

|---|

| Analysis Type |

| Dose-response |

| Stability kinetics |

| Meta-analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.